molecular formula C12H11F3N4S B5768627 3-(1-METHYLPYRAZOL-3-YL)-1-[3-(TRIFLUOROMETHYL)PHENYL]THIOUREA

3-(1-METHYLPYRAZOL-3-YL)-1-[3-(TRIFLUOROMETHYL)PHENYL]THIOUREA

Cat. No.: B5768627
M. Wt: 300.31 g/mol
InChI Key: LRYAUANLAFQTGU-UHFFFAOYSA-N
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Description

3-(1-METHYLPYRAZOL-3-YL)-1-[3-(TRIFLUOROMETHYL)PHENYL]THIOUREA is a synthetic organic compound that features a thiourea functional group. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. This compound, with its unique structural components, may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-METHYLPYRAZOL-3-YL)-1-[3-(TRIFLUOROMETHYL)PHENYL]THIOUREA typically involves the reaction of 3-(trifluoromethyl)aniline with 3-(1-methylpyrazol-3-yl)isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiourea group can undergo oxidation to form sulfinyl or sulfonyl derivatives.

    Reduction: Reduction of the compound may lead to the formation of corresponding amines.

    Substitution: The aromatic ring and pyrazole moiety can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts such as palladium or copper complexes.

Major Products

    Oxidation: Sulfinyl or sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Medicinal Chemistry: As a potential drug candidate for targeting specific enzymes or receptors.

    Agriculture: As a pesticide or herbicide due to its potential biological activity.

    Materials Science: As a building block for the synthesis of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the thiourea group can form hydrogen bonds with biological targets.

Comparison with Similar Compounds

Similar Compounds

    Thiourea Derivatives: Compounds with similar thiourea functional groups.

    Trifluoromethyl-Substituted Compounds: Compounds with trifluoromethyl groups that enhance biological activity and stability.

    Pyrazole Derivatives: Compounds containing the pyrazole ring, known for their diverse biological activities.

Uniqueness

3-(1-METHYLPYRAZOL-3-YL)-1-[3-(TRIFLUOROMETHYL)PHENYL]THIOUREA is unique due to the combination of its structural components, which may confer distinct chemical and biological properties. The presence of the trifluoromethyl group can enhance its stability and activity, while the pyrazole and thiourea moieties can interact with various biological targets.

Properties

IUPAC Name

1-(1-methylpyrazol-3-yl)-3-[3-(trifluoromethyl)phenyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3N4S/c1-19-6-5-10(18-19)17-11(20)16-9-4-2-3-8(7-9)12(13,14)15/h2-7H,1H3,(H2,16,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRYAUANLAFQTGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)NC(=S)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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